[6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate is a complex organic compound with a unique structure that includes an indole core, a nitro group, and multiple acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the nitration of an indole derivative, followed by acetylation and methylation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate
- 7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
352553-04-9 |
---|---|
Molecular Formula |
C21H20N2O6 |
Molecular Weight |
396.4g/mol |
IUPAC Name |
[6-acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate |
InChI |
InChI=1S/C21H20N2O6/c1-12-5-7-16(8-6-12)22-13(2)20(23(26)27)17-9-10-19(29-15(4)25)18(21(17)22)11-28-14(3)24/h5-10H,11H2,1-4H3 |
InChI Key |
PHUMYNOPYMKMNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)OC(=O)C)COC(=O)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)OC(=O)C)COC(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.